2-(1h-Imidazol-4-yl)propan-1-amine
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Overview
Description
2-(1H-Imidazol-4-yl)propan-1-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its presence in various biological and chemical contexts, including its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)propan-1-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired substitution pattern and functional groups present in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-4-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-Imidazol-4-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and metabolic pathways . Additionally, the compound can act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-(1H-Imidazol-4-yl)propan-1-amine.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Biotin: A vitamin that contains an imidazole ring, essential for various metabolic processes.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H11N3 |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) |
InChI Key |
UTXDPIGHIUIJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN=CN1 |
Origin of Product |
United States |
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